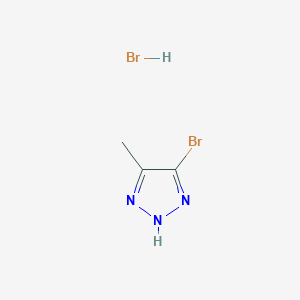
2-(Difluoromethyl)naphthalene-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups. This compound is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Difluoromethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Nucleophiles (Amines, Alcohols): Used in substitution reactions.
Water: Used in hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-carbonyl chloride
- 2-(Chloromethyl)naphthalene-3-carbonyl chloride
- 2-(Bromomethyl)naphthalene-3-carbonyl chloride
Uniqueness
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halomethyl derivatives. The difluoromethyl group enhances the compound’s metabolic stability and can influence the overall bioactivity of derived molecules.
Eigenschaften
Molekularformel |
C12H7ClF2O |
|---|---|
Molekulargewicht |
240.63 g/mol |
IUPAC-Name |
3-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(14)15/h1-6,12H |
InChI-Schlüssel |
SQHAWVSDYJPENR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)


![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)

![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)

